molecular formula C11H9F6NO B8752634 2-(2,3-Dihydro-1H-indol-5-yl)-1,1,1,3,3,3-hexafluoro-propan-2-ol CAS No. 65797-54-8

2-(2,3-Dihydro-1H-indol-5-yl)-1,1,1,3,3,3-hexafluoro-propan-2-ol

Cat. No. B8752634
M. Wt: 285.19 g/mol
InChI Key: HFUHSSOXARPMKG-UHFFFAOYSA-N
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Patent
US04251659

Procedure details

A mixture of 55 g (0.15 mole) of 1-benzyl-α,α-bis(trifluoromethyl)-2,3-dihydro-1H-indole-5-methanol, 200 ml of alcohol, 32 ml of concentrated hydrochloric acid, and 2 g of 10% palladium on charcoal is shaken in a Parr apparatus at an initial pressure of three atmospheres until no further change of pressure is observed. The catalyst is filtered off, and the filtrate is evaporated. The residue is distributed between ether and 8 N ammonium hydroxide. The ether layer is separated, washed (saturated sodium chloride solution), dried (magnesium sulfate), and evaporated. Dibutyl ether is added to the residue, and the solution is cooled in an ice bath. The crystals are filtered off to give 33.3 g (80%) of α,α-bis(trifluoromethyl)-2,3-dihydro-1H-indole-5-methanol, m.p. 161°-162°.
Name
1-benzyl-α,α-bis(trifluoromethyl)-2,3-dihydro-1H-indole-5-methanol
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
[Compound]
Name
alcohol
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[C:16]2[C:11](=[CH:12][C:13]([C:17]([C:23]([F:26])([F:25])[F:24])([C:19]([F:22])([F:21])[F:20])[OH:18])=[CH:14][CH:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1.Cl>[Pd]>[F:26][C:23]([F:24])([F:25])[C:17]([C:19]([F:22])([F:20])[F:21])([C:13]1[CH:12]=[C:11]2[C:16](=[CH:15][CH:14]=1)[NH:8][CH2:9][CH2:10]2)[OH:18]

Inputs

Step One
Name
1-benzyl-α,α-bis(trifluoromethyl)-2,3-dihydro-1H-indole-5-methanol
Quantity
55 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2=CC(=CC=C12)C(O)(C(F)(F)F)C(F)(F)F
Name
Quantity
32 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
alcohol
Quantity
200 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
is shaken in a Parr apparatus at an initial pressure of three atmospheres until no further change of pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
The ether layer is separated
WASH
Type
WASH
Details
washed (saturated sodium chloride solution)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Dibutyl ether is added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The crystals are filtered off

Outcomes

Product
Name
Type
product
Smiles
FC(C(O)(C=1C=C2CCNC2=CC1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 33.3 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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